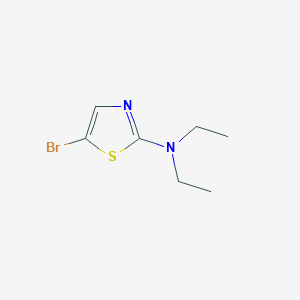

2-Diethylamino-5-bromothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11BrN2S |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

5-bromo-N,N-diethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H11BrN2S/c1-3-10(4-2)7-9-5-6(8)11-7/h5H,3-4H2,1-2H3 |

InChI Key |

AMQSSNJKDLXLAX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(S1)Br |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 2 Diethylamino 5 Bromothiazole

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in 2-Diethylamino-5-bromothiazole is an electron-rich heteroaromatic system. The presence of the diethylamino group at the C2 position further enhances the electron density of the ring, influencing its reactivity towards various reagents.

Electrophilic Aromatic Substitution Patterns

The electron-donating diethylamino group at C2 and the sulfur atom in the thiazole ring direct electrophilic substitution primarily to the C5 position. However, in this compound, this position is already substituted. The directing effects of the substituents would need to be considered for any further electrophilic substitution reactions. Halogenation of 2-aminothiazoles typically occurs at the C5 position through an addition-elimination mechanism. jocpr.com For instance, the bromination of 2-aminothiazole (B372263) with bromine in acetic acid yields 2-amino-5-bromothiazole. chemicalbook.com

Nucleophilic Substitution Reactions and C2 Reactivity

The C2 position of the thiazole ring is activated by the nitrogen atom, making it susceptible to nucleophilic attack, especially in the presence of an activating group. While the diethylamino group is generally not a good leaving group, its reactivity can be enhanced under specific conditions. 2-Amino-5-halothiazoles can undergo nucleophilic substitution reactions where the halide is displaced by a strong nucleophile. jocpr.com

Cycloaddition Reactions (e.g., Diels-Alder) and Aromatization Processes

Thiazole derivatives can participate in cycloaddition reactions. For example, 4-alkenyl-2-dialkylaminothiazoles can act as dienes in [4+2] cycloaddition reactions with nitroalkenes. nih.gov These reactions can lead to the formation of tetrahydrobenzothiazoles, which can subsequently undergo aromatization. nih.gov While specific examples involving this compound are not prevalent, the general reactivity pattern of similar thiazole derivatives suggests its potential to participate in such transformations. nih.gov Dehydrodithizone has been shown to undergo different modes of cycloaddition reactions with electron-rich and electron-poor components. rsc.org

Transformations Involving the Bromine Atom at Position 5

The bromine atom at the C5 position of this compound is a key functional group that allows for a variety of chemical transformations, particularly carbon-carbon bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

The C5-bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming carbon-carbon bonds. libretexts.orgillinois.edu The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Aryl bromides are common starting materials for these reactions. illinois.edu

Stille Coupling: The Stille reaction couples the organobromide with an organotin compound, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca The mechanism involves oxidative addition, transmetalation, and reductive elimination. scribd.com

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than organostannanes and organoboranes, often leading to faster reaction times. wikipedia.org The Negishi coupling is effective for forming C(sp³)–C(sp²) bonds. nih.gov

Table 1: Comparison of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, commercially available reagents. libretexts.org |

| Stille | Organotin | Palladium | Tolerates many functional groups, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc | Palladium or Nickel | High reactivity, useful for complex syntheses. wikipedia.orgorganic-chemistry.org |

Metal-Halogen Exchange and Subsequent Derivatizations

Metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic species. wikipedia.org This is often achieved using organolithium reagents like butyllithium. wikipedia.org The resulting lithiated thiazole can then be reacted with various electrophiles to introduce new functional groups at the C5 position. rsc.org This method is crucial for preparing a variety of substituted thiazole derivatives. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Reactivity of the Diethylamino Group at Position 2

The diethylamino group at the 2-position of the thiazole ring significantly influences the molecule's chemical properties. Its reactivity is characterized by its basicity, susceptibility to alkylation and acylation, and its electronic influence on the thiazole ring.

Basicity and Protonation Studies of Amino-Substituted Thiazoles

The basicity of 2-aminothiazoles is a critical factor in their reactivity. The nitrogen atoms of the diethylamino group and the thiazole ring are potential sites for protonation. The electron-donating nature of the diethylamino group increases the electron density on the endocyclic nitrogen atom, making it the more likely site of protonation.

The protonation of the endocyclic nitrogen is favored due to the delocalization of the positive charge across the aromatic thiazole ring, which provides greater stability compared to protonation of the exocyclic nitrogen.

Table 1: Predicted pKa of 2-Amino-5-bromothiazole

| Compound | Predicted pKa |

| 2-Amino-5-bromothiazole | 3.22 |

N-Alkylation and Acylation Reactions at the Amine Nitrogen

The exocyclic nitrogen of the diethylamino group in this compound is nucleophilic and can participate in N-alkylation and N-acylation reactions.

N-Alkylation: General studies on the N-alkylation of 2-aminobenzothiazoles have shown that these reactions can proceed using various alkylating agents. For instance, the reaction of 2-aminothiazole with 2-chloroethyl bromide can yield the N-alkylated product. Given the increased nucleophilicity of the secondary amine in this compound, it is expected to undergo N-alkylation under similar conditions, though steric hindrance from the ethyl groups might influence the reaction rate.

N-Acylation: N-acylation of 2-aminothiazoles is a common transformation. For example, 2-amino-5-bromothiazole can be readily acylated with acetic anhydride (B1165640) to form 2-acetamido-5-bromothiazole. A typical procedure involves heating the amine with the acylating agent. It is anticipated that this compound would undergo a similar reaction with acylating agents like acyl chlorides or anhydrides to yield the corresponding N,N-diethyl-N-acyl-5-bromothiazol-2-amine.

Table 2: Example of N-Acylation of a Related 2-Aminothiazole

| Reactant | Reagent | Product | Yield |

| 2-Amino-5-bromothiazole | Acetic anhydride | 2-Acetamido-5-bromothiazole | 93% |

Electronic Effects of the Diethylamino Group on Ring Reactivity

The diethylamino group at the 2-position and the bromine atom at the 5-position have opposing electronic effects on the thiazole ring.

Diethylamino Group: The diethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiazole ring through resonance. This increases the electron density of the ring, particularly at the C4 and C5 positions, making the ring more susceptible to electrophilic attack.

Bromo Group: The bromine atom is an electron-withdrawing group through its inductive effect (-I) but can also be a weak electron-donating group through resonance (+M). In aromatic systems, the inductive effect of halogens typically dominates, deactivating the ring towards electrophilic substitution.

Ring Opening and Rearrangement Pathways

The thiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions.

Reductive Ring Opening Mechanisms and Products (e.g., Propenethiolates)

The reductive ring opening of thiazole derivatives, particularly with sodium in liquid ammonia, is a known reaction. This reaction has been studied for various 2-substituted thiazoles, including 2-amino, 2-methylamino, and 2-dimethylamino derivatives. The products of this reaction are typically substituted propenethiolates.

The proposed mechanism for the reductive ring opening of a 2-dialkylaminothiazole involves the addition of solvated electrons from the sodium-ammonia solution to the thiazole ring, leading to the formation of a radical anion. wikipedia.org Subsequent protonation and further reduction lead to the cleavage of the C-S bond, ultimately forming a propenethiolate. wikipedia.org The nature of the substituent at the 2-position influences the course of the reaction. For this compound, it is expected that the reaction would proceed via a similar mechanism, potentially with initial reductive debromination followed by ring cleavage. The expected product would be a diethylamino-substituted propenethiolate. wikipedia.org

Thermally and Photochemically Induced Rearrangements

While specific studies on the thermal and photochemical rearrangements of this compound are limited, the general behavior of thiazole derivatives under these conditions can provide some insights.

Thermally Induced Rearrangements: Thiazole rings are generally thermally stable. However, at high temperatures, rearrangements can occur, often involving isomerization to other heterocyclic systems. The specific pathway would depend on the substitution pattern of the thiazole ring.

Photochemically Induced Rearrangements: The photochemical isomerization of thiazole derivatives has been a subject of theoretical and experimental studies. Upon UV irradiation, thiazoles can undergo permutation of their substituents. For example, irradiation of 2-phenylthiazole (B155284) can lead to its conversion to 4-phenylthiazole. The proposed mechanisms often involve high-energy intermediates such as Dewar-type isomers or valence bond tautomers. It is plausible that this compound could undergo similar photochemical rearrangements, potentially leading to the migration of the diethylamino or bromo substituents to other positions on the thiazole ring.

Lack of Specific Research Data Precludes Article Generation on the Coordination Chemistry of this compound

A thorough investigation into the chelation and coordination chemistry of the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for research findings on its ligand properties and the structural characteristics of its metal complexes, no specific data for this particular compound could be retrieved. The existing body of research focuses on the coordination chemistry of analogous, but structurally distinct, thiazole derivatives.

Thiazole and its derivatives are a well-established class of ligands in coordination chemistry. nih.govnih.gov Their ability to form stable complexes with a wide range of metal ions is attributed to the presence of both a nitrogen atom, which acts as a hard base, and a sulfur atom, a soft base, within the five-membered heterocyclic ring. nih.gov This dual-donor capability allows thiazoles to coordinate with various metals, and the specific nature of the substituents on the thiazole ring can significantly influence the electronic and steric properties of the resulting metal complexes. nih.gov

Research on related compounds, such as 5-N-arylaminothiazoles and thiazole-derived Schiff bases, demonstrates the versatility of the thiazole core in forming metal complexes with diverse geometries, including octahedral and tetrahedral structures. jocpr.commdpi.com For instance, studies on the metal complexes of 5-N-arylaminothiazoles have shown that the introduction of different substituents on the thiazole ring and the amino group can alter the absorption and emission spectra of the compounds. nih.gov Furthermore, X-ray diffraction studies on complexes of other substituted thiazole ligands have provided detailed insights into their crystal structures, coordination modes, and the influence of the metal-to-ligand ratio on the stoichiometry and stability of the complexes. jocpr.comspuvvn.edu

However, the specific compound of interest, this compound, does not appear to have been the subject of such detailed coordination chemistry studies. The scientific record lacks reports on its synthesis and characterization in the context of metal complex formation, and consequently, there is no available data on its ligand properties, coordination modes, or the geometries of any potential metal complexes. While the fundamental principles of coordination chemistry suggest that this compound would likely act as a ligand through its thiazole nitrogen and potentially the exocyclic amino nitrogen, the absence of empirical data prevents any detailed or authoritative discussion on this topic.

Without specific research findings, any attempt to generate an article based on the provided outline would be purely speculative and would not meet the required standards of scientific accuracy and professional authority. Therefore, until research on the chelation and coordination chemistry of this compound is conducted and published, a comprehensive and fact-based article on this subject cannot be written.

Spectroscopic and Structural Characterization Methodologies

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to understanding the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Diethylamino-5-bromothiazole, one would expect to observe signals corresponding to the protons on the diethylamino group (likely two sets of signals for the methylene (B1212753) and methyl groups, showing characteristic splitting patterns) and a signal for the proton on the thiazole (B1198619) ring. The chemical shift of the thiazole proton would be influenced by the electron-donating diethylamino group and the electron-withdrawing bromine atom.

¹³C NMR: Carbon-13 NMR would identify all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the two carbons of the diethylamino group, and the three carbons of the thiazole ring. The chemical shifts of the thiazole carbons would provide insight into the electronic structure of the ring.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the ethyl groups. Vibrations associated with the C=N and C-S bonds within the thiazole ring would also be present, typically in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration would likely appear at a low frequency.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The C-S and C-Br bonds, which are often weak in FT-IR, may show stronger signals in the Raman spectrum.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the thiazole ring system. The position and intensity of these bands would be influenced by the diethylamino and bromo substituents.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: A mass spectrum would show the molecular ion peak corresponding to the mass of the this compound molecule. The fragmentation pattern observed could provide further structural information. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (¹⁹Br and ⁸¹Br isotopes are in a nearly 1:1 ratio).

High-Resolution MS (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of the compound.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), would be used to investigate the thermal stability and phase behavior of the compound.

TGA: TGA would measure the change in mass of the sample as a function of temperature, indicating the decomposition temperature and providing information about the thermal stability of the compound.

DSC: DSC would detect heat flow associated with thermal transitions, such as melting point, boiling point, and any phase transitions that might occur upon heating or cooling.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability and composition of coordination complexes. By monitoring the change in mass of a sample as a function of temperature, researchers can identify the decomposition patterns of the material. In the study of metal complexes, TGA helps in understanding the nature of water molecules present (hydrated or coordinated), the stability range of the complex, and the final residue left after decomposition, which is often a metal oxide.

For instance, studies on various thiazole-derived Schiff base metal complexes have utilized TGA to elucidate their thermal behavior. The analysis typically involves heating the complex from ambient temperature to a higher temperature (e.g., 1000°C) at a constant heating rate. The resulting thermogram plots percentage weight loss against temperature. Decomposition may occur in single or multiple steps, corresponding to the loss of different components of the complex, such as solvent molecules, organic ligands, and counter-ions. The analysis of these steps provides valuable information about the stoichiometry and thermal stability of the synthesized compounds.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is another thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions. When applied to metal complexes, DSC can provide data on the heat of fusion and decomposition, offering further insight into the thermal properties of the compounds. The temperatures of endothermic and exothermic peaks in a DSC curve correspond to specific physical or chemical changes occurring in the sample.

Elemental Analysis and Microscopic Characterization (e.g., FESEM, SEM)

Elemental analysis is a critical step to confirm the empirical formula of a newly synthesized complex. By determining the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur, researchers can verify the proposed stoichiometry of the metal-ligand complex. The experimentally found percentages are compared with the calculated values for the expected formula.

To investigate the surface morphology and microstructure of the complexes, techniques like Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) are employed. These methods provide high-resolution images of the sample's surface, revealing details about its crystallinity, particle size, and shape. The morphology of the complex can be influenced by the coordination environment of the metal ion and the nature of the ligand.

Magnetic Susceptibility and Molar Conductivity Measurements of Complexes

Magnetic susceptibility measurements are vital for determining the magnetic properties of transition metal complexes, which in turn helps in deducing the geometry of the complex and the oxidation state of the central metal ion. The magnetic moment of a complex is calculated from the measured magnetic susceptibility. Complexes can be classified as diamagnetic (repelled by a magnetic field) if they have no unpaired electrons, or paramagnetic (attracted by a magnetic field) if they possess unpaired electrons. The magnitude of the magnetic moment provides information about the number of unpaired electrons, which is characteristic of the d-electron configuration and the coordination environment (e.g., octahedral, tetrahedral, or square planar) of the metal ion.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. science.gov These calculations can predict a wide array of molecular properties, from optimized geometries to reaction energetics. For more complex phenomena involving excited states, such as the absorption of light, Time-Dependent DFT (TD-DFT) is employed. researchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a molecule like 2-Diethylamino-5-bromothiazole, which possesses flexible ethyl groups attached to the amino function, conformational analysis is crucial. This analysis involves identifying various stable conformers (rotational isomers) and their relative energies. researchgate.net

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-N3 | 1.315 |

| N3-C4 | 1.380 | |

| C4-C5 | 1.375 | |

| C5-S1 | 1.730 | |

| S1-C2 | 1.745 | |

| Bond Angle (°) | S1-C2-N3 | 115.0 |

| C2-N3-C4 | 110.0 | |

| N3-C4-C5 | 116.0 | |

| C4-C5-S1 | 111.5 | |

| C5-S1-C2 | 87.5 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, DFT calculations would reveal the energies of these orbitals and their spatial distribution. The HOMO is likely to be delocalized over the electron-rich thiazole ring and the diethylamino group, while the LUMO may also be distributed across the heterocyclic system. researchgate.net The energy gap provides insight into the charge transfer interactions within the molecule and is related to its electronic absorption properties. researchgate.netschrodinger.com

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.15 | Electron-donating capability |

| ELUMO | -1.55 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.60 | Chemical reactivity and kinetic stability |

DFT calculations are a powerful tool for mapping the entire energy landscape of a chemical reaction. wikipedia.org This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states. wikipedia.orgnih.gov A transition state is the highest energy point along the lowest energy path of a reaction, representing the energetic barrier that must be overcome for the reaction to proceed.

For a reaction involving this compound, such as a nucleophilic substitution, computational chemists can model the approach of the nucleophile, the breaking of the carbon-bromine bond, and the formation of the new bond. By calculating the energies of the transition state structures, one can determine the activation energy, which is directly related to the reaction rate. wikipedia.org This approach has been used successfully to understand complex, stepwise reaction pathways in related heterocyclic systems, validating experimental observations. nih.gov

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectra: DFT calculations can compute the harmonic vibrational frequencies corresponding to a molecule's fundamental modes. researchgate.net These theoretical frequencies, when appropriately scaled, can be compared with experimental FT-IR and FT-Raman spectra to make detailed vibrational assignments. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing calculated shifts with experimental ones helps in assigning signals and verifying the structure.

Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of UV-Visible light. researchgate.net This allows for the prediction of the absorption maxima (λ_max) and helps in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the motion of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and flexibility of a molecule in a simulated environment (e.g., in a solvent). escholarship.org

For this compound, an MD simulation would be particularly useful for studying the conformational dynamics of the flexible diethylamino side chain. The simulation would track the rotations around the C-N and C-C single bonds of the ethyl groups, revealing the preferred orientations and the energy barriers between different conformations. nih.gov This provides a dynamic picture of the molecule's flexibility, which complements the static view from geometry optimization. Such simulations are critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, such as an enzyme or receptor. escholarship.orgnih.gov

Analysis of Molecular Descriptors and Global/Local Reactivity Indices

Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in quantifying the chemical reactivity and stability of a molecule. nih.govresearchgate.net These indices provide a theoretical framework to understand how this compound might behave in chemical reactions.

Ionization Energy (IE): The energy required to remove an electron from a molecule in its gaseous state. nih.govlibretexts.org A lower IE indicates that the molecule can be more easily oxidized. For this compound, the presence of the electron-donating diethylamino group would be expected to lower the ionization energy compared to unsubstituted thiazole.

Electron Affinity (EA): The energy released when an electron is added to a molecule. libretexts.org A higher EA suggests a greater capacity to accept an electron.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. researchgate.net It is a valuable tool for quantifying the global electrophilic nature of a molecule. Molecules with high electrophilicity are strong electron acceptors.

Nucleophilicity Index (N): This descriptor quantifies the electron-donating ability of a molecule. researchgate.netcsic.es A higher nucleophilicity index suggests a greater tendency to attack electrophilic centers. The diethylamino group is expected to enhance the nucleophilic character of the this compound system.

Table 1: Key Reactivity Descriptors and Their Significance

| Descriptor | Definition | Chemical Significance |

| Ionization Energy (IE) | The minimum energy required to remove an electron from a gaseous atom or molecule. nih.govwikipedia.org | Indicates the tendency of a molecule to be oxidized. Lower values suggest easier electron removal. |

| Electron Affinity (EA) | The energy change when an electron is added to a neutral atom or molecule to form a negative ion. | Measures the ability of a molecule to be reduced. Higher positive values indicate a greater propensity to accept an electron. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it is saturated with electrons from the environment. researchgate.net | Quantifies the global electrophilic nature. High values indicate a strong electrophile. |

| Nucleophilicity Index (N) | A measure of the electron-donating capability of a chemical species. csic.es | Quantifies the global nucleophilic nature. High values indicate a strong nucleophile. |

These fundamental descriptors are derived from the change in energy with respect to the number of electrons and are crucial for predicting reactivity.

Chemical Potential (μ): Related to the negative of electronegativity, it measures the escaping tendency of electrons from a system. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. nih.gov A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to a high hardness value, indicating high stability and low reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A soft molecule is more polarizable and generally more reactive than a hard molecule.

Condensed Fukui Functions: These are local reactivity descriptors that indicate the most likely sites for electrophilic, nucleophilic, or radical attack within a molecule. scm.comscm.com The function condenses the reactivity information onto individual atomic sites. researchgate.netchemrxiv.org For thiazole systems, theoretical calculations often show that the C5 position is a primary site for electrophilic substitution. wikipedia.org However, in this compound, the presence of the electron-donating diethylamino group at C2 and the bromine at C5 would significantly alter the electron density and, consequently, the preferred sites of attack. The nitrogen of the diethylamino group and the thiazole nitrogen are expected to be primary sites for electrophilic attack (nucleophilic centers), while the carbon atoms, particularly C4, could be susceptible to nucleophilic attack.

Non-Covalent Interactions (NCI): These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are crucial for understanding molecular recognition and crystal packing. nih.govnih.gov NCI analysis tools can visualize and characterize these weak interactions. nih.gov In this compound, the bromine atom can participate in halogen bonding, while the nitrogen atoms can act as hydrogen bond acceptors. researchgate.netnih.gov Computational studies on similar halogenated thiadiazole derivatives have highlighted the importance of such interactions in stabilizing crystal structures. nih.gov

Theoretical Insights into Optical and Redox Properties of Thiazole Systems

Theoretical calculations are pivotal in predicting the optical and redox properties of molecules. The thiazole scaffold is known to be a component in molecules with significant nonlinear optical (NLO) properties. acs.org The introduction of donor and acceptor groups onto the thiazole ring can enhance these properties by creating a charge-transfer system. In this compound, the electron-donating diethylamino group and the electron-withdrawing bromo group could potentially create such a push-pull system, making it a candidate for NLO applications.

Redox properties can be theoretically estimated by calculating the energies of the frontier molecular orbitals, HOMO and LUMO. The HOMO energy is related to the ionization potential and the molecule's ability to be oxidized, while the LUMO energy relates to the electron affinity and the ability to be reduced. nih.gov A small HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions, which influences both the redox behavior and the optical absorption characteristics of the molecule. nih.gov

Advanced Applications and Functional Materials Derived from 2 Diethylamino 5 Bromothiazole

Role as a Versatile Intermediate in Complex Organic Synthesis

The inherent reactivity of the carbon-bromine bond, coupled with the electronic influence of the diethylamino group, establishes 2-Diethylamino-5-bromothiazole as a powerful intermediate in organic synthesis. It serves as a launchpad for constructing intricate molecular architectures that would be otherwise difficult to access.

The presence of the bromine atom at the 5-position allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the fusion or linkage of other heterocyclic systems to the thiazole (B1198619) core. The diethylamino group, by modulating the electron density of the thiazole ring, influences the reactivity and stability of the resulting compounds.

One of the primary methods for elaborating the this compound scaffold is through transition-metal-catalyzed cross-coupling reactions. researchgate.netbeilstein-archives.org These reactions leverage the C-Br bond as a reactive handle to introduce a wide range of substituents, effectively building more complex heterocyclic systems. For instance, derivatives of 5-bromothiazole (B1268178) can be used to synthesize 2,5-substituted 4-hydroxythiazoles, which are a class of fluorescent dyes. researchgate.netbeilstein-archives.org The synthesis strategy often involves the initial bromination of a thiazole core, followed by cross-coupling reactions to introduce new functionalities. researchgate.net

Furthermore, related structures such as 2-(diethylamino)-1,3-thiazole-5-carbaldehyde, which can be derived from precursors like this compound through transformations like halogen-metal exchange followed by formylation, are key intermediates. researchgate.net These aldehyde-functionalized thiazoles are instrumental in synthesizing fused heterocyclic systems like imidazolones and oxazepines via condensation and cyclization reactions. The reactivity of the thiazole scaffold is foundational to creating polycyclic arrangements, such as tetrahydropyrroloquinazolines, where heterocyclic rings are assembled in a single pot. nih.gov

Table 1: Examples of Heterocyclic Scaffolds from Thiazole Intermediates

| Starting Thiazole Type | Reaction Type | Resulting Scaffold | Significance | Reference |

|---|---|---|---|---|

| 5-Bromothiazole Derivative | Cross-Coupling (e.g., Suzuki, Heck) | 2,5-Disubstituted Thiazoles | Access to fluorescent dyes and complex molecules. | researchgate.netbeilstein-archives.org |

| 2-Amino-thiazole Derivative | Cyclization with α-chloroketones | Fused Thiazole Systems | Core structures in bioactive molecules. | |

| Thiazole-5-carbaldehyde | Condensation/Cyclization | Imidazolones, Oxazepines | Building blocks for medicinal chemistry. | |

| Amino Amides (for DHQ) | Tandem Cyclization | Tetrahydropyrroloquinazolines | Biologically active natural product frameworks. | nih.gov |

Beyond creating fused ring systems, this compound is pivotal for synthesizing discrete, highly functionalized molecules that serve as advanced building blocks for larger assemblies. The true utility of this intermediate is realized through the strategic replacement of the bromine atom.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are exceptionally effective for this purpose. beilstein-archives.org These methods allow for the precise introduction of aryl, vinyl, and alkynyl groups at the 5-position, transforming the simple starting material into a sophisticated, conjugated molecule. beilstein-archives.org The resulting products often exhibit interesting photophysical properties, such as fluorescence, making them valuable in materials science. researchgate.netbeilstein-archives.org

The conversion of the bromo-substituent into other functional groups further expands its utility. For example, a halogen-metal exchange reaction can convert the 5-bromothiazole into a 5-lithiated thiazole species. researchgate.net This powerful nucleophile can then be reacted with a variety of electrophiles to introduce functionalities such as carboxylic acids, aldehydes, or other carbon-based groups, creating a new suite of advanced building blocks. researchgate.net These tailored molecules are essential for applications in medicinal chemistry and the development of organic electronics. science.govresearchgate.net

Development of Thiazole-Based Ligands and Catalysts

The thiazole ring is not only a component of a target molecule but can also actively participate in catalysis by serving as the core of a ligand system. The electronic properties of the 2-diethylamino substituent make it particularly suitable for this role.

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric environments. nih.govnih.gov While imidazol-2-ylidenes have been the most common, thiazol-2-ylidenes are emerging as a highly active class of carbene ligands. researchgate.netnih.govnih.gov The thiazole heterocycle imparts enhanced π-electrophilicity to the carbene, leading to superior catalytic activity in certain reactions. nih.gov

The synthesis of these ligands often starts from a thiazolium salt precursor, which can be prepared from a substituted thiazole. The 2-diethylamino group in the parent compound influences the electronic nature of the resulting NHC ligand. These thiazole-based NHCs are particularly effective in stabilizing transition metals like silver (Ag) and copper (Cu), forming well-defined complexes that can be used in catalysis. nih.gov The evaluation of their steric and electronic properties is crucial for designing catalysts for specific chemical transformations. nih.gov

Thiazole-based ligands and their metal complexes have demonstrated significant catalytic activity in a range of important organic transformations.

Cross-Coupling Reactions: Palladium complexes bearing thiazole-derived ligands are effective catalysts for cross-coupling reactions. For example, a Pd(II) complex with a thiazole derivative has been used as a recyclable heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives. nih.gov The catalyst demonstrated high efficiency, short reaction times under ultrasonic irradiation, and could be reused for multiple cycles without significant loss of activity. nih.gov Similarly, the use of standard palladium catalysts with 5-bromothiazole substrates enables Suzuki, Heck, and Sonogashira couplings to build complex molecular structures. beilstein-archives.org

Electrophilic Cyclization: Thiazol-2-ylidene NHC ligands have proven to be highly active in electrophilic cyclization reactions, such as the formation of valuable oxazoline (B21484) heterocycles. nih.govnih.gov The enhanced electrophilicity of these ligands, compared to traditional imidazolylidenes, makes them superior for this class of reaction. researchgate.netnih.gov This type of catalysis is particularly valuable for the late-stage functionalization of drug molecules, providing access to novel building blocks for medicinal chemistry. researchgate.netnih.gov

Table 2: Catalytic Applications of Thiazole Derivatives

| Catalyst/Ligand Type | Metal Center | Reaction Type | Substrates | Products | Significance | Reference |

|---|---|---|---|---|---|---|

| Thiazole Derivative Ligand | Pd(II) | One-pot synthesis | Aldehyde, Malononitrile, Hydrazine | Pyrazole-4-carbonitriles | Green, efficient, reusable catalyst system. | nih.gov |

| Thiazol-2-ylidene NHC | Ag(I), Cu(I) | Electrophilic Cyclization | N-Propargylic Amides | Oxazoline Heterocycles | Highly active ligands, late-stage drug functionalization. | researchgate.netnih.govnih.gov |

| Standard Palladium Catalyst | Pd(0) | Suzuki, Heck, Sonogashira | 5-Bromothiazole, Boronic acids/Alkenes/Alkynes | Arylated/Vinylated/Alkynylated Thiazoles | Versatile C-C bond formation for functional molecules. | beilstein-archives.org |

Advanced Materials Science Applications

The unique electronic and photophysical properties of molecules derived from this compound make them attractive candidates for applications in materials science. The ability to create extended π-conjugated systems through cross-coupling reactions is particularly relevant.

Research has shown that 2,5-substituted 4-hydroxythiazoles, synthesized via cross-coupling reactions on a 5-bromothiazole core, form a class of fluorescent dyes with widely tunable absorption and emission wavelengths. researchgate.net The products of these reactions are often highly fluorescent, and their spectroscopic properties can be fine-tuned by varying the substituent introduced at the 5-position. beilstein-archives.org For example, a product resulting from a Heck reaction was found to have a quantum yield of 86% and exhibited intense light blue solid-state fluorescence. beilstein-archives.org The observed solvatochromism in some of these derivatives suggests emission from intramolecular charge transfer (ICT) excited states, a desirable property for sensors and organic light-emitting diodes (OLEDs). researchgate.net The development of such fluorophores contributes to applications in biology, chemistry, and technology, including their potential use as light-harvesting antenna molecules in dye-sensitized solar cells (DSSCs). beilstein-archives.org

Incorporation into Thermotropic Liquid Crystalline Materials

Thermotropic liquid crystals, which exhibit temperature-dependent phase transitions, are critical components in display technologies and optical switching devices. nih.gov The incorporation of heterocyclic compounds, such as those derived from this compound, can significantly influence the mesomorphic properties of these materials. rdd.edu.iq The introduction of a dimethylamino group, for instance, into a three-phenyl-ring mesogenic core linked with ester and azomethine groups has been shown to result in an enantiotropic nematic phase. bohrium.com

The general structure of calamitic, or rod-shaped, thermotropic liquid crystals consists of a rigid core, often containing phenyl rings, and flexible terminal alkyl chains. nih.gov The anisotropic geometry of these molecules is crucial for the formation of liquid crystal phases. nih.gov The synthesis of novel thermotropic liquid crystals often involves multi-step routes to create complex molecular architectures. For example, cinnamaldehyde-based molecules with two Schiff base linking units and various terminal groups have been synthesized and their liquid crystalline behavior studied. nih.gov It was found that compounds with chloro, bromo, methoxy, heptyloxy, and dodecyloxy substituents exhibited nematic phase behavior. nih.gov

Table 1: Examples of Functional Groups in Thermotropic Liquid Crystals and their Observed Mesophase Behavior

| Terminal Substituent | Observed Mesophase |

| Chloro | Nematic |

| Bromo | Nematic |

| Methoxy | Nematic |

| Heptyloxy | Nematic |

| Dodecyloxy | Nematic |

This table illustrates how different terminal groups can influence the liquid crystalline properties of a molecule, in this case leading to the formation of a nematic phase.

Design of Photochromic and Redox-Active Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or a change in redox potential. nih.govresearchgate.net This property makes them promising for applications in molecular electronics and data storage. researchgate.net Thiazole-containing compounds have been investigated for their potential in creating such switches. researchgate.net

Photochromic switches, which respond to light, often utilize diarylethene derivatives. researchgate.net The introduction of redox-active units, such as ferrocene, onto a thiazole-based molecular framework can create a multi-addressable switch that responds to both light and electrochemical input. researchgate.net For instance, the introduction of a ferrocenyl group onto a central thiazolyl moiety has been shown to inhibit the photochromism of the switch but enhance its redox switchability. researchgate.net

Redox-active molecular switches can also be designed by incorporating biologically important redox centers, like nicotinamide (B372718) and quinone, into a fluorophore-spacer-receptor structure. nih.gov The fluorescence of these molecules can be turned "on" or "off" depending on the oxidation state of the receptor, a process that can be controlled chemically or electrochemically. nih.gov In some cases, ab initio quantum chemical calculations are used to understand and predict the photoinduced electron transfer mechanisms that govern the switching behavior. nih.gov

Development of Fluorescent Chemical Sensors (e.g., for Metal Ions)

Fluorescent chemosensors are molecules designed to signal the presence of specific chemical species, such as metal ions, through a change in their fluorescence properties. nih.govfrontiersin.org These sensors are valued for their high sensitivity, selectivity, and rapid response times. nih.gov Thiazole derivatives can serve as a core structure for these sensors.

The design of these sensors often involves a receptor unit that selectively binds to the target analyte and a fluorophore unit that signals the binding event. The interaction with a metal ion can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). mdpi.com For example, a chemosensor based on a biphenyl-benzothiazole structure has been shown to exhibit a ratiometric and colorimetric response to biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov The binding of these ions causes a noticeable color change and a shift in the fluorescence emission. nih.gov

The selectivity of these sensors is a critical feature. Competitive selectivity studies are often performed to ensure that the sensor responds primarily to the target ion even in the presence of other potentially interfering ions. nih.gov The detection limit is another key parameter, with some sensors being able to detect metal ions at nanomolar concentrations. mdpi.com

Table 2: Examples of Metal Ion Detection by Fluorescent Chemosensors

| Target Metal Ion | Observed Response |

| Zn²⁺ | Ratiometric and colorimetric response, fluorescence enhancement |

| Cu²⁺ | Colorimetric response |

| Ni²⁺ | Colorimetric response |

| Fe³⁺ | Fluorescence enhancement |

| Hg²⁺ | Fluorescence enhancement or quenching |

This table provides examples of metal ions that can be detected using fluorescent chemosensors and the typical changes observed in the sensor's optical properties upon binding.

Application in Dyes and Pigments (e.g., Azo Dyes)

Azo dyes represent a significant class of synthetic colorants used extensively in the textile industry. nih.govontosight.ai They are characterized by the presence of an azo group (-N=N-) that connects aromatic rings. ontosight.aiontosight.ai 2-Aminothiazole (B372263) derivatives are important intermediates in the synthesis of various types of dyes. nih.gov

The color of azo dyes can be tuned by varying the electron-donating and electron-withdrawing groups on the aromatic components. nih.gov For instance, coupling diazotized 2-amino-5-nitrothiazole (B118965) with N,N-di-β-hydroxyethylaniline produces a reddish-blue dye with excellent fastness properties on cellulose (B213188) acetate. google.com The diethylamino group in this compound acts as an electron-donating group, which can influence the final color of the dye. The bromine atom provides a reactive site for further chemical modifications.

The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, such as a 2-aminothiazole derivative, followed by coupling with a suitable coupling component, which is often an electron-rich aromatic compound like an aniline (B41778) or phenol (B47542) derivative. nih.govontosight.aigoogle.com The resulting dyes are then purified and can be applied to various substrates, such as polyester (B1180765) fabrics. nih.gov

Design and Synthesis of Structural Derivatives for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity or physical properties. nih.govnih.gov For this compound, SAR investigations focus on how modifications to its structure affect its reactivity and photophysical characteristics.

Investigation of Substituent Effects on Reactivity and Photophysical Properties

The reactivity and photophysical properties of this compound derivatives can be systematically tuned by introducing different substituents. nih.gov The electron-donating diethylamino group and the electron-withdrawing bromine atom create a push-pull system that influences the molecule's electronic distribution and, consequently, its behavior in chemical reactions and its interaction with light.

For example, in the context of fluorescent probes, modifying the substituents on the thiazole ring can alter the sensor's selectivity and sensitivity towards different metal ions. mdpi.com The introduction of various functional groups at different positions can be examined to understand their impact on the molecule's absorption and emission spectra. nih.gov

Exploration of Steric and Electronic Influences on Molecular Functionality

The electronic properties of substituents can significantly impact the photophysical properties. For instance, the introduction of strong electron-donating or -withdrawing groups can lead to large shifts in the absorption and emission wavelengths, a phenomenon that is exploited in the design of solvatochromic dyes and fluorescent probes. nih.gov By systematically varying the substituents and studying the resulting changes in molecular properties, a comprehensive understanding of the structure-property relationships can be established, guiding the design of new materials with desired functionalities. nih.gov

Future Perspectives and Emerging Research Directions

Sustainable and Green Synthesis Approaches for Halogenated Aminothiazoles

The chemical industry's shift towards environmental stewardship has spurred the development of green synthesis methodologies for thiazole (B1198619) derivatives. researcher.life Traditional synthesis routes often rely on harsh reagents and generate significant chemical waste, prompting a move towards more sustainable alternatives. researcher.lifebohrium.com These modern techniques prioritize renewable materials, non-toxic catalysts, and milder reaction conditions to lessen the environmental footprint. researcher.life

Key green strategies applicable to the synthesis of halogenated aminothiazoles include:

Biocatalytic Halogenation: A significant advancement is the use of enzymes, such as vanadium-dependent haloperoxidases (VHPOs), for the specific bromination of 2-aminothiazole (B372263) cores. nih.gov This enzymatic approach uses non-toxic inorganic bromide salts in aqueous solutions at mild temperatures, offering a highly selective and environmentally benign alternative to traditional chemical bromination. nih.gov

Microwave and Ultrasound Irradiation: These energy sources can dramatically accelerate reaction times, often leading to higher yields and cleaner product formation compared to conventional heating methods. researcher.lifebohrium.com For instance, catalyst-free domino reactions under microwave conditions have been used to synthesize trisubstituted thiazoles. bohrium.com

Solvent-Free Reactions: Performing reactions without a solvent, such as the Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793), minimizes waste and simplifies purification. organic-chemistry.orgresearchgate.net These reactions can be remarkably fast, sometimes completing in seconds. organic-chemistry.org

Green Catalysts and Solvents: The use of recoverable nanocatalysts, such as copper immobilized on magnetic nanoparticles, and environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG), are central to greening the synthesis of thiazole derivatives. bohrium.comresearchgate.net

| Synthesis Parameter | Traditional Approach | Green/Sustainable Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Halogen Source | Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS) | Inorganic Bromide Salts (e.g., NaBr) with Biocatalyst nih.gov | Reduced toxicity, improved safety, atom economy. |

| Energy Input | Conventional Reflux/Heating | Microwave or Ultrasound Irradiation bohrium.com | Faster reaction times, lower energy consumption, improved yields. |

| Solvents | Volatile Organic Compounds (VOCs) | Water, PEG, Ionic Liquids, or Solvent-Free Conditions bohrium.comorganic-chemistry.org | Reduced environmental pollution, easier workup, lower cost. |

| Catalysts | Homogeneous metal catalysts | Biocatalysts (enzymes), recoverable nanocatalysts nih.govresearchgate.net | High selectivity, mild conditions, catalyst can be reused. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and screening of new chemical entities are being revolutionized by the integration of flow chemistry and automated platforms. These technologies allow for rapid, efficient, and reproducible synthesis, which is particularly advantageous for creating libraries of compounds like substituted thiazoles for drug discovery and materials science.

Automated synthesis platforms, such as the Chemspeed Accelerator, can perform multi-step reactions, purifications, and analyses with minimal human intervention. nih.gov This enables the high-throughput creation of compound libraries, accelerating the discovery of new therapeutic agents. nih.gov Platforms like SynFini™ combine artificial intelligence for route design with robotic automation and continuous flow reactors to move from a molecular idea to a physical sample in days instead of weeks. youtube.com The implementation of reactions in a continuous flow setup, as demonstrated for other heterocycles, offers enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processing. rsc.org

| Feature | Description | Benefit for Thiazole Synthesis |

|---|---|---|

| High-Throughput Screening | Robotics and miniaturization test numerous reaction conditions simultaneously. youtube.com | Rapidly optimizes synthesis conditions for derivatives of 2-Diethylamino-5-bromothiazole. |

| Continuous Flow Processing | Reagents are mixed and reacted in a continuous stream within a modular reactor. youtube.comrsc.org | Improved reaction control, enhanced safety for exothermic reactions, and seamless scalability. |

| Automated Purification | Integrated systems automatically purify the product after the reaction is complete. nih.gov | Reduces manual labor and time, ensuring high-purity compounds for subsequent testing. |

| AI-Driven Design | Artificial intelligence suggests optimal synthesis routes based on cost, success probability, and ease. youtube.com | Accelerates the design-make-test cycle for discovering new functional molecules. |

Exploiting Unique Reactivity for Unprecedented Chemical Transformations

The bromine atom at the 5-position of the this compound ring is not a passive feature but a key reactive handle for chemical diversification. This position is primed for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. researchgate.netbeilstein-archives.org By strategically replacing the bromine atom, chemists can introduce a wide array of functional groups, leading to novel molecules with tailored properties.

Research has demonstrated that brominated thiazoles are excellent substrates for reactions such as:

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by introducing aryl or vinyl groups. nih.gov

Heck Coupling: To introduce alkenyl groups.

Sonogashira Coupling: To install alkyne functionalities.

This strategic functionalization is crucial for building molecular complexity and is a cornerstone for developing new pharmaceuticals and materials. researchgate.net For example, enzymatic bromination has been designed to be directly compatible with subsequent Suzuki coupling, allowing for a streamlined, two-step process to create arylated 2-aminothiazoles under mild, aqueous conditions. nih.gov This approach opens new avenues for creating complex derivatives that would be difficult to synthesize using traditional methods. researchgate.net

| Cross-Coupling Reaction | Reagent Type | Bond Formed | Potential Application of Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., Phenylboronic acid) | C(sp²)-C(sp²) | Pharmaceuticals, organic electronics |

| Heck | Alkene | C(sp²)-C(sp²) | Fine chemicals, polymers |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Conjugated materials, natural product synthesis |

| Buchwald-Hartwig | Amine or Amide | C(sp²)-N | Medicinal chemistry, ligands |

| Stille | Organotin compound | C(sp²)-C(sp²) | Complex molecule synthesis |

Advanced Data-Driven and Machine Learning Approaches for Rational Design

The design of new molecules is increasingly being guided by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets of chemical structures and their biological activities to predict the properties of novel compounds before they are ever synthesized in a lab. mdpi.com This data-driven approach, often involving Quantitative Structure-Activity Relationship (QSAR) models, significantly accelerates the drug discovery process by prioritizing the most promising candidates. nih.govresearchgate.netnih.gov

For a scaffold like this compound, ML models can be used to:

Predict Bioactivity: Algorithms can be trained to predict the potential of a novel derivative to inhibit a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov

Optimize Properties: By analyzing structure-activity relationships, ML can suggest specific chemical modifications to enhance potency, improve selectivity, or reduce potential toxicity. mdpi.com

Virtual Screening: AI can rapidly screen virtual libraries containing thousands of potential thiazole derivatives to identify those with the highest probability of success. nih.gov

Recent studies have successfully used ML to build predictive models for the anti-urease and anticancer activities of thiazole derivatives, demonstrating the power of this approach. researchgate.netnih.gov Molecular docking and dynamics simulations further complement these methods by providing detailed insights into how a molecule binds to its target protein, aiding in the rational design of more effective compounds. nih.govrsc.org

| Computational Technique | Primary Function | Application in Thiazole Derivative Design |

|---|---|---|

| Machine Learning (ML) | Pattern recognition and prediction from large datasets. nih.govmdpi.com | Predicting bioactivity, toxicity, and pharmacokinetic properties of new compounds. researchgate.netnih.gov |

| QSAR Modeling | Correlates chemical structure with biological activity. researchgate.net | To guide the modification of the thiazole scaffold for enhanced efficacy. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. nih.govrsc.org | Visualizing binding modes and identifying key interactions with therapeutic targets like enzymes. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. nih.gov | Assessing the stability of the ligand-protein complex. |

Exploration of Novel Applications in Niche and Emerging Technologies

The combination of versatile reactivity and rational design capabilities positions halogenated aminothiazoles like this compound as building blocks for materials in niche and emerging technologies. While the core applications have been in medicine, the unique electronic and photophysical properties of functionalized thiazoles are opening new frontiers. researchgate.netbohrium.com

Emerging areas of application include:

Organic Electronics: Certain substituted thiazoles exhibit tunable fluorescence, making them candidates for use as organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes in biological imaging. researchgate.netbeilstein-archives.org The ability to modify the core via cross-coupling allows for fine-tuning of absorption and emission wavelengths. beilstein-archives.org

Advanced Therapeutics: The thiazole scaffold is a key pharmacophore in many modern medicines. bohrium.comacs.org Future research will likely focus on developing highly targeted agents, such as dual inhibitors that act on multiple disease pathways simultaneously (e.g., Hsp90/HDAC6 inhibitors for cancer) or compounds that can overcome antibiotic resistance. nih.govacs.org

Agrochemicals: The development of new pesticides and herbicides is another area where the structural diversity of thiazoles can be applied to create more effective and environmentally safer products. bohrium.com

| Emerging Application Area | Relevant Property of Thiazole Derivative | Enabling Research Direction |

|---|---|---|

| Molecular Sensors | Tunable fluorescence, sensitivity to local environment. researchgate.net | Exploiting cross-coupling to attach sensor moieties. |

| Organic Electronics (OLEDs) | Controllable light absorption and emission spectra. beilstein-archives.org | Rational design of conjugated systems based on the thiazole core. |

| Targeted Cancer Therapy | Inhibition of specific enzymes like kinases or HDACs. acs.orgnih.gov | AI-driven design and screening for dual-target inhibitors. |

| Anti-Infectives | Overcoming microbial resistance mechanisms. acs.orgnih.gov | Synthesis of hybrid molecules combining thiazole with other bioactive scaffolds. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Diethylamino-5-bromothiazole, and what key reagents are involved?

- Methodological Answer : The compound is typically synthesized via bromination of thiazole precursors. For example, 5-bromothiazole derivatives can be prepared by treating dibromothiazole with sodium ethoxide followed by catalytic hydrogenation over nickel (for debromination control) . Alternatively, direct bromination using bromine in the presence of sodium bicarbonate and chloroform has been reported for analogous structures . Key reagents include N-bromosuccinimide (NBS) for regioselective bromination and sodium ethoxide for dehalogenation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Structural confirmation requires 1H/13C NMR to identify substituents (e.g., diethylamino and bromo groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₆H₁₀BrN₃S, expected m/z 243.06) . Purity analysis employs HPLC (>95% purity thresholds) and elemental analysis (C, H, N, S) to validate stoichiometry .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer : The compound serves as a scaffold for bioactive molecules, particularly in enzyme inhibition studies. For example, benzothiazole derivatives with bromo substituents have been evaluated as antifungal agents (via cytochrome P450 targeting) and enzyme probes (e.g., for monoacylglycerol lipase) using activity-based protein profiling .

Advanced Research Questions

Q. How can bromination reactions be optimized to maximize yield and minimize side products in thiazole derivatives?

- Methodological Answer :

- Reagent selection : NBS provides better regioselectivity than Br₂ for C5 bromination in thiazoles .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while chloroform reduces byproduct formation .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and GC-MS to track reaction progress and identify intermediates.

- Post-synthesis purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity .

Q. How can researchers resolve contradictions in reported purity levels or spectral data for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Batch analysis : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may arise from storage conditions (e.g., degradation at -20°C vs. -80°C) .

- Collaborative studies : Replicate synthesis protocols across labs to isolate variables (e.g., reagent lot variability) .

Q. What strategies are effective for evaluating the stability of this compound under physiological conditions?

- Methodological Answer :

- Simulated physiological media : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and analyze degradation kinetics via LC-MS/MS .

- Light sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation pathways .

- Metabolite profiling : Use liver microsomes or hepatocyte assays to identify oxidative metabolites (e.g., debromination or sulfoxide formation) .

Q. How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with antifungal IC₅₀ data from literature .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions to prioritize candidates .

Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Methodological Answer : Yield discrepancies often arise from:

- Reaction scale : Small-scale reactions (<1 g) may suffer from inefficient mixing or heat dissipation, reducing yields .

- Purification methods : Recrystallization (70–80% recovery) vs. chromatography (90–95% recovery) impacts reported purity .

- Catalyst activity : Nickel sponge quality in hydrogenation steps affects debromination efficiency .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.